4-(trifluoromethoxy)aniline Hydrochloride

Catalog No.
S1897191
CAS No.
42823-24-5
M.F
C7H7ClF3NO
M. Wt
213.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(trifluoromethoxy)aniline Hydrochloride

CAS Number

42823-24-5

Product Name

4-(trifluoromethoxy)aniline Hydrochloride

IUPAC Name

4-(trifluoromethoxy)aniline;hydrochloride

Molecular Formula

C7H7ClF3NO

Molecular Weight

213.58 g/mol

InChI

InChI=1S/C7H6F3NO.ClH/c8-7(9,10)12-6-3-1-5(11)2-4-6;/h1-4H,11H2;1H

InChI Key

JKQIMISQMPPBGR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)OC(F)(F)F.Cl

Canonical SMILES

C1=CC(=CC=C1N)OC(F)(F)F.Cl

Synthesis of Liquid Crystals

  • 4-(TFMA)HCl has been used as a precursor in the synthesis of side-group liquid crystals with fluorine-containing mesogens. These liquid crystals possess unique properties that make them valuable for applications in display technologies and photonics. Source: Synthesis and Characterization of Novel Side-Group Liquid Crystalline Polymethacrylates with Fluorine-Containing Mesogens:

Development of Functional Molecules

  • Researchers have employed 4-(TFMA)HCl in the preparation of derivatives of 3-(quinolin-3-yl)acrylates. These derivatives are molecules with potential applications in the development of new drugs and materials. Source: Synthesis and Photoisomerization Properties of 3-(Quinolin-3-yl)acrylate Derivatives

Exploration of Organic Reactions

  • -(TFMA)HCl serves as a building block in the synthesis of novel Schiff base compounds. The creation of these Schiffs bases involves condensation with pyridinecarboxaldehydes and helps researchers explore organic reaction mechanisms. Source: Synthesis and Characterization of Novel Schiff Bases Derived from 4-(Trifluoromethoxy)Aniline and Various Pyridinecarboxaldehydes

4-(Trifluoromethoxy)aniline hydrochloride is an organic compound characterized by the presence of a trifluoromethoxy group attached to an aniline structure. Its molecular formula is C7_7H7_7ClF3_3NO, and it has a molecular weight of approximately 213.59 g/mol. The compound appears as a white to off-white powder and is soluble in polar solvents. Its unique trifluoromethoxy group enhances its reactivity and biological activity, making it significant in various chemical applications.

4-(Trifluoromethoxy)aniline Hydrochloride itself is not known to have a specific biological mechanism of action. Its primary function is as a precursor for the synthesis of more complex molecules that may have specific biological activities depending on their structure.

  • Safety information: 4-(Trifluoromethoxy)aniline Hydrochloride can be irritating to the skin and eyes [1, 2].
  • Precautionary measures: Standard laboratory safety protocols should be followed when handling this compound, including wearing gloves, eye protection, and working in a fume hood [1, 2].

Data source:

  • Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic chemistry (2nd ed.). Oxford University Press.
, including:

  • Nucleophilic Substitution: The trifluoromethoxy group can act as a leaving group, facilitating nucleophilic substitution reactions.
  • Cross-Coupling Reactions: It can be utilized in Suzuki-Miyaura and Heck coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis .
  • Acylation Reactions: The amino group can react with acyl chlorides to form amides, demonstrating its utility in synthesizing more complex molecules .

The biological activity of 4-(trifluoromethoxy)aniline hydrochloride has been explored in various studies, indicating potential applications in medicinal chemistry. Compounds with similar structures have shown:

  • Antimicrobial Properties: Some derivatives exhibit activity against bacteria and fungi.
  • Antitumor Activity: Certain analogs have been investigated for their potential to inhibit tumor growth .
  • Enzyme Inhibition: The compound may interact with specific enzymes, influencing metabolic pathways.

The synthesis of 4-(trifluoromethoxy)aniline hydrochloride typically involves the following steps:

  • Starting Materials: The process begins with trifluoromethoxybenzene and sodium amide.
  • Reaction Conditions: The reaction is conducted in dimethyl sulfoxide under an inert atmosphere at elevated temperatures (95 °C followed by 155 °C).
  • Yield: This method can yield the product with a high molar yield of approximately 98.2% .

4-(Trifluoromethoxy)aniline hydrochloride has several applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.
  • Agricultural Chemicals: Utilized in the development of agrochemicals due to its biological activity.
  • Material Science: Acts as a building block for materials with specific electronic properties .

Interaction studies involving 4-(trifluoromethoxy)aniline hydrochloride focus on its reactivity with various biological targets and synthetic pathways. Research indicates that:

  • Reactivity with Enzymes: It may inhibit specific enzymes, affecting biochemical pathways.
  • Complex Formation: The compound can form complexes with metal ions, which may alter its reactivity and stability.

Several compounds share structural similarities with 4-(trifluoromethoxy)aniline hydrochloride, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Properties
2-Fluoro-4-(trifluoromethoxy)anilineFluoro substitution on the benzene ringEnhanced solubility and different reactivity
3-Chloro-4-(trifluoromethoxy)anilineChlorine substitutionDifferent biological activity profile
5-Amino-2-(trifluoromethoxy)benzoic acidAmino group additionPotential use in anti-inflammatory drugs
2-Bromo-4-(trifluoromethoxy)anilineBromo substitutionVaried reactivity in cross-coupling reactions
4-(Trifluoromethoxy)-3-(trifluoromethyl)anilineMultiple trifluorinated groupsUnique electronic properties

Each of these compounds offers distinct characteristics that differentiate them from 4-(trifluoromethoxy)aniline hydrochloride, particularly regarding their reactivity and biological activities.

The synthesis of 4-(trifluoromethoxy)aniline hydrochloride represents a significant challenge in fluorinated compound preparation due to the unique properties of the trifluoromethoxy group. This comprehensive review examines the various synthetic approaches, ranging from precursor-based routes to advanced fluorination techniques.

Precursor-Based Synthesis Routes

Chlorination of Anisole Derivatives

The chlorination of anisole derivatives serves as a fundamental approach for introducing halogenated precursors that can be subsequently converted to trifluoromethoxy-containing compounds. This methodology involves the selective halogenation of methoxybenzene substrates under controlled conditions.

Radical-initiated chlorination represents the most common approach for anisole derivatization [1]. The process involves treating anisole derivatives with chlorinating agents in the presence of 4-chlorobenzotrifluoride under ultraviolet irradiation. This reaction proceeds through a free radical mechanism, where chlorine radicals attack the electron-rich aromatic system. The reaction typically requires temperatures between 20-95°C and reaction times of 4-10 hours to achieve optimal conversion rates [1].

The chlorination process generates trichloromethoxybenzene intermediates, which serve as crucial precursors for subsequent fluorination steps [2]. The selectivity of this reaction can be controlled through careful manipulation of reaction conditions, including temperature, solvent choice, and radical initiator concentration. Industrial applications often employ continuous flow reactors to enhance process efficiency and maintain consistent product quality [1].

Radical Initiation Strategies

Radical initiation strategies play a crucial role in facilitating the formation of trifluoromethoxy-containing compounds through controlled radical processes. These approaches utilize various radical precursors and initiation methods to achieve selective functionalization.

One prominent radical initiation approach involves the use of N-Methylpyrrolidone (NMP) and molecular oxygen as radical initiators [3]. This strategy enables the generation of trifluoromethyl radicals through in situ peroxide formation in NMP under oxygen or air atmosphere. The reaction proceeds at room temperature, offering significant operational advantages over traditional high-temperature methods. The process demonstrates excellent compatibility with various substrates and provides good yields without requiring additional oxidants or transition metal catalysts [3].

Photoredox catalysis represents another advanced radical initiation strategy for trifluoromethoxylation reactions [4]. This approach utilizes visible light irradiation to activate specialized trifluoromethoxy radical precursors. The photocatalytic system employs ruthenium-based complexes such as Ru(bpy)₃(PF₆)₂ at very low catalyst loadings (0.03 mol%) to facilitate radical generation. The reaction typically requires violet LED light (λmax = 402 nm) and proceeds efficiently at room temperature in acetonitrile solvent [4].

Fluorination Techniques

Anhydrous Hydrogen Fluoride (AHF) Reactions

Anhydrous hydrogen fluoride reactions represent one of the most established methods for introducing fluorine atoms into organic molecules, particularly for the conversion of chlorinated precursors to fluorinated products. This methodology is extensively employed in the synthesis of trifluoromethoxy-containing compounds.

The fluorination of trichloromethoxybenzene using anhydrous hydrogen fluoride typically occurs at temperatures ranging from 50-95°C under pressure conditions of 1-30 atmospheres [5] [6]. The reaction involves halogen exchange, where chlorine atoms are systematically replaced by fluorine atoms through nucleophilic substitution mechanisms. The process requires specialized equipment constructed from fluorine-resistant materials such as Monel metal, Hastelloy, or nickel-lined vessels [7].

Catalyst selection plays a critical role in AHF fluorination reactions. Antimony pentachloride (SbCl₅) serves as the most widely used catalyst, although its volatility and corrosive nature present operational challenges [5]. Alternative catalysts including molybdenum, niobium, and tantalum halides have been investigated to address the limitations associated with antimony-based systems. These alternatives offer improved stability and reduced toxicity while maintaining comparable catalytic activity [5].

The reaction mechanism involves the formation of hydrogen fluoride-catalyst complexes that activate the carbon-chlorine bonds toward nucleophilic attack by fluoride ions. The process generates hydrochloric acid as a byproduct, which must be efficiently removed to prevent equipment corrosion and maintain reaction efficiency [7]. Industrial implementations often employ continuous purging with nitrogen gas to remove volatile byproducts and maintain optimal reaction conditions.

Trichloromethoxy Benzene Conversion

The conversion of trichloromethoxybenzene to trifluoromethoxybenzene derivatives represents a critical transformation in the synthesis of 4-(trifluoromethoxy)aniline hydrochloride. This process involves the systematic replacement of chlorine atoms with fluorine through controlled fluorination reactions.

The conversion typically employs anhydrous hydrogen fluoride at elevated temperatures (80°C) for extended reaction periods (4-6 hours) [8]. The reaction proceeds through sequential halogen exchange, with each chlorine atom being replaced by fluorine in a stepwise manner. The process requires careful monitoring to achieve complete conversion while minimizing side reactions and byproduct formation.

Industrial-scale conversion processes utilize specialized reactor designs to accommodate the corrosive nature of hydrogen fluoride and manage the exothermic nature of the fluorination reaction [6]. Temperature control is particularly critical, as excessive heating can lead to decomposition reactions and reduced product yields. The reaction typically achieves yields of 75-95% when conducted under optimized conditions [9] [10].

The selectivity of the conversion process can be enhanced through the use of appropriate reaction solvents and additives. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) often improve reaction rates and selectivity by stabilizing ionic intermediates formed during the halogen exchange process [10]. The addition of phase transfer catalysts can further enhance reaction efficiency by facilitating the transport of fluoride ions to the organic substrate.

Nitration and Reduction Processes

Nitration Mixture Optimization

Nitration reactions represent a fundamental approach for introducing nitro groups into aromatic substrates, which can subsequently be reduced to amine functionalities. The optimization of nitration mixtures is crucial for achieving high yields and selectivity in the synthesis of 4-(trifluoromethoxy)aniline derivatives.

The nitration of trifluoromethoxybenzene derivatives typically employs mixed acid systems consisting of nitric acid and sulfuric acid [11]. The composition of the nitration mixture significantly influences both the reaction rate and product selectivity. Optimal nitro to sulfuric acid ratios (N/S) typically range from 0.41 to 0.75, with higher ratios providing increased conversion rates at the expense of selectivity [11].

Temperature control during nitration reactions is particularly critical due to the highly exothermic nature of the process. Conventional batch nitrations are typically conducted at temperatures around 0°C to minimize side reactions and prevent thermal decomposition [11]. However, recent developments in microreactor technology have enabled nitration reactions to be conducted at elevated temperatures (up to 308 K) while maintaining excellent selectivity and conversion rates [11].

The molar ratio of nitric acid to substrate (M-ratio) represents another critical parameter in nitration optimization. Studies have demonstrated that M-ratios of 1.6 provide optimal balance between conversion efficiency and selectivity for trifluoromethoxy-substituted substrates [11]. Higher M-ratios increase the availability of nitronium ions (NO₂⁺) but can also lead to increased formation of dinitrated byproducts.

Continuous flow nitration processes offer significant advantages over traditional batch methods, including improved heat transfer, enhanced mixing, and better control over reaction parameters [11]. These systems enable the use of higher reaction temperatures while maintaining excellent selectivity, resulting in improved overall process efficiency and reduced reaction times.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation represents the most widely employed method for reducing nitro groups to amine functionalities in the synthesis of 4-(trifluoromethoxy)aniline hydrochloride. The selection of appropriate catalysts and reaction conditions is crucial for achieving high yields and avoiding unwanted side reactions.

Palladium-based catalysts represent the most common choice for nitro group reduction in fluorinated aromatic compounds . Palladium on carbon (Pd/C) catalysts typically provide excellent activity and selectivity under mild reaction conditions. The reaction typically proceeds at temperatures between 25-80°C under hydrogen pressures of 1-10 atmospheres, achieving yields of 85-98% for the desired amine products .

Alternative catalyst systems include platinum-based catalysts, which offer complementary selectivity profiles for certain substrate classes. Platinum catalysts tend to be more tolerant of electron-withdrawing substituents such as trifluoromethoxy groups, which can deactivate palladium catalysts through electronic effects . The choice between palladium and platinum catalysts often depends on the specific substitution pattern and electronic properties of the substrate.

Rhodium-catalyzed reduction systems offer unique advantages for selective nitro group reduction in the presence of other reducible functionalities [13]. Rhodium catalysts can utilize hydrazine as a hydrogen source, providing excellent chemoselectivity and functional group tolerance. The reaction typically employs hydrazine monohydrate as both the reducing agent and hydrogen source, with the catalyst facilitating the selective transfer of hydrogen to the nitro group [13].

Reaction solvent selection significantly influences both catalyst activity and product selectivity. Polar protic solvents such as ethanol and methanol often provide optimal results by facilitating hydrogen activation and substrate solubilization. The addition of acid promoters can enhance reaction rates by protonating the nitro group and making it more susceptible to nucleophilic attack by hydride species .

Diazotization and Functionalization

Diazotization reactions provide a versatile approach for functionalizing aniline derivatives through the formation of diazonium salt intermediates. These intermediates can undergo various substitution reactions to introduce different functional groups, making diazotization a valuable tool in the synthesis of 4-(trifluoromethoxy)aniline derivatives.

The diazotization of 4-(trifluoromethoxy)aniline typically employs sodium nitrite in acidic aqueous solution at low temperatures (0-5°C) [14]. The reaction proceeds through the formation of nitrous acid in situ, which reacts with the amine functionality to generate the corresponding diazonium salt. The process requires careful pH control to maintain the stability of the diazonium intermediate while preventing decomposition reactions [14].

Temperature control is particularly critical during diazotization reactions, as diazonium salts are thermally unstable and can decompose explosively at elevated temperatures [15]. The reaction is typically conducted in an ice bath with gradual addition of the nitrite solution to maintain optimal temperature control. Industrial implementations often employ automated dosing systems to ensure consistent addition rates and temperature maintenance [14].

The stability of diazonium salts can be enhanced through the use of appropriate counterions. Tosylate salts demonstrate improved thermal stability compared to chloride or sulfate salts, enabling easier handling and storage [16]. The preparation of diazonium tosylates involves treating the aniline substrate with tosic acid prior to diazotization, resulting in more stable intermediates that can be isolated and purified if necessary [16].

Diazonium salts derived from 4-(trifluoromethoxy)aniline can undergo various substitution reactions to introduce different functionalities. Sandmeyer reactions enable the replacement of the diazonium group with halides, cyanides, or other nucleophiles under copper-catalyzed conditions [15]. Alternatively, hydrolysis reactions can convert diazonium salts to phenol derivatives under basic conditions, providing access to hydroxylated trifluoromethoxy compounds [14].

Industrial-Scale Production Challenges

The industrial-scale production of 4-(trifluoromethoxy)aniline hydrochloride faces numerous technical and economic challenges that significantly impact manufacturing feasibility and cost-effectiveness. These challenges stem from the specialized nature of fluorinated compound synthesis and the demanding requirements for safe handling of hazardous reagents.

Reagent toxicity represents one of the most significant challenges in industrial production [17]. Anhydrous hydrogen fluoride, a key reagent in many fluorination processes, is highly toxic and corrosive, requiring specialized handling procedures and safety equipment. The compound can cause severe chemical burns and poses significant health risks through inhalation or skin contact. Industrial facilities must implement comprehensive safety protocols, including specialized ventilation systems, emergency response procedures, and extensive worker training programs [17].

Equipment requirements for fluorinated compound production are substantially more demanding than conventional organic synthesis [17]. Reaction vessels, piping, and instrumentation must be constructed from fluorine-resistant materials such as Hastelloy, Monel, or specialized fluoropolymer coatings. These materials are significantly more expensive than standard stainless steel equipment, leading to increased capital investment requirements for production facilities [18].

Thermal stability issues present additional challenges for large-scale production [19]. Many trifluoromethoxy reagents are thermally labile and can decompose under the elevated temperatures often employed in industrial processes. This instability necessitates careful temperature control and may require the use of specialized cooling systems or alternative low-temperature synthetic routes that may be less efficient or more costly [19].

Scale-up difficulties arise from the complexity of multi-step synthesis routes and the need for precise control over reaction conditions [20]. Many synthetic routes for 4-(trifluoromethoxy)aniline hydrochloride involve multiple sequential transformations, each with specific optimization requirements. The transfer of these processes from laboratory scale to industrial production often reveals unexpected challenges related to heat transfer, mixing efficiency, and byproduct formation [20].

Cost factors significantly impact the economic viability of industrial production [19]. Specialized fluorinated reagents are typically expensive due to their limited availability and complex synthesis requirements. Additionally, the need for specialized equipment, enhanced safety measures, and extensive waste treatment systems contributes to elevated production costs compared to conventional organic compounds [21].

Environmental and regulatory challenges present additional hurdles for industrial implementation [18]. Many fluorinated compounds are subject to increasingly stringent environmental regulations due to concerns about persistence and bioaccumulation. Waste treatment and disposal of fluorinated byproducts require specialized processes that add to overall production costs and complexity [18].

The semiconductor industry's experience with similar challenges provides valuable insights into potential solutions [18]. Industry initiatives have demonstrated that systematic research and development efforts can lead to the identification of alternative processes and reagents that address many of these challenges. However, such development efforts typically require decades of research and substantial investment before viable alternatives become available [18].

Despite these challenges, the growing demand for fluorinated pharmaceuticals and specialty chemicals continues to drive innovation in production methods [17]. Advanced manufacturing approaches, including continuous flow processing, microreactor technology, and process intensification techniques, offer potential solutions to many of the scale-up challenges associated with fluorinated compound production. These technologies enable better control over reaction conditions, improved safety through reduced inventory of hazardous materials, and more efficient heat and mass transfer [20].

The development of more environmentally benign synthetic routes represents an active area of research [19]. Photoredox catalysis and other mild reaction conditions show promise for reducing the reliance on highly toxic reagents while maintaining acceptable yields and selectivity. However, the implementation of these alternative approaches on industrial scale requires extensive optimization and validation studies [4].

Quality control and analytical challenges also impact industrial production [17]. The accurate analysis of fluorinated compounds often requires specialized analytical techniques and instrumentation due to the unique properties of fluorine-containing molecules. Establishing robust analytical methods for process monitoring and product quality assessment requires significant investment in analytical infrastructure and technical expertise [17].

Human resource requirements for fluorinated compound production exceed those for conventional organic synthesis due to the specialized knowledge required for safe handling of fluorinated reagents and the complex analytical techniques needed for process monitoring [17]. Training programs must address both technical aspects of fluorine chemistry and comprehensive safety protocols, requiring ongoing investment in workforce development [17].

Structural Elucidation

X-Ray Crystallography Data

The molecular structure of 4-(trifluoromethoxy)aniline hydrochloride (molecular formula C₇H₇ClF₃NO, molecular weight 213.58 g/mol) [1] has been characterized through crystallographic analysis. The compound crystallizes as a hydrochloride salt with the parent molecule 4-(trifluoromethoxy)aniline (CAS: 461-82-5) [1] [2] forming an ionic association with hydrochloric acid.

Based on crystallographic studies of related fluorinated aniline compounds, the molecular geometry exhibits characteristic features of substituted anilines [3] [4]. The benzene ring maintains planarity with typical aromatic carbon-carbon bond lengths ranging from 1.38 to 1.40 Å [4] [5]. The trifluoromethoxy group (-OCF₃) attached at the para position demonstrates significant electronegativity effects on the aromatic system [1] [2].

Crystallographic analysis of similar trifluoromethoxy-substituted compounds reveals that the C-C-C angles in the benzene ring show deviations from the ideal 120° by up to 5°, particularly at carbon atoms bearing electron-withdrawing substituents [4] [5]. The trifluoromethoxy group adopts a conformation that minimizes steric hindrance while maximizing electronic stabilization through resonance effects [6] [7].

The crystal packing is stabilized by hydrogen bonding interactions between the ammonium group (NH₃⁺) and chloride anions, forming characteristic salt-like structures [3] [8]. Additional intermolecular interactions include C-H···F contacts and N-H···Cl hydrogen bonds that contribute to the overall crystal stability [4] [9].

Nuclear Magnetic Resonance (NMR) Profiling

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation for 4-(trifluoromethoxy)aniline hydrochloride [10] [8] [11]. The ¹H NMR spectrum exhibits characteristic signals for the aromatic protons in the 6.5-7.5 ppm region, with the para-disubstituted benzene ring showing a distinctive AA'BB' pattern [12] [13].

The amino group protons in the hydrochloride salt appear as a broad signal around 3.5-5.5 ppm due to rapid exchange with the acidic environment [8] [11]. The chemical shifts are significantly different from the free base form due to protonation effects [12] [14].

¹³C NMR analysis reveals the aromatic carbon signals in the 110-160 ppm range, with the carbon bearing the trifluoromethoxy group appearing as a quartet due to coupling with the CF₃ group [12] [13]. The trifluoromethoxy carbon signal appears as a quartet around 120-125 ppm with characteristic ¹JC-F coupling constants [14].

¹⁹F NMR spectroscopy provides definitive identification of the trifluoromethoxy group, with the characteristic signal appearing at approximately -58 to -60 ppm relative to CFCl₃ [15] [16]. This chemical shift is diagnostic for para-trifluoromethoxy substitution on aromatic rings [17] [16].

The coupling patterns observed in multinuclear NMR experiments confirm the para-substitution pattern and the integrity of the trifluoromethoxy functional group under the analytical conditions [10] [11].

Thermal Properties

Melting/Decomposition Behavior

Thermal analysis of 4-(trifluoromethoxy)aniline hydrochloride reveals complex melting and decomposition behavior characteristic of fluorinated aromatic compounds [19] [20]. The compound exhibits thermal stability up to approximately 200°C, above which decomposition processes commence [19] [20].

Differential scanning calorimetry studies on related trifluoromethyl aniline hydrochlorides show melting points around 202°C for similar compounds [8] [21], suggesting that 4-(trifluoromethoxy)aniline hydrochloride likely exhibits comparable thermal behavior. The melting process may be accompanied by partial decomposition, as evidenced by the release of hydrogen chloride gas [19] [20].

The decomposition pathway involves initial dehydrochlorination followed by degradation of the trifluoromethoxy group [19] [22]. Thermal decomposition products include hydrogen fluoride, nitrogen oxides, carbon oxides, and hydrogen chloride, which are characteristic of fluorinated aromatic amine degradation [19] [20] [22].

The thermal stability of the compound is influenced by the electron-withdrawing nature of the trifluoromethoxy group, which stabilizes the aromatic ring against thermal degradation compared to non-fluorinated analogs [23].

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis provides quantitative information about the thermal decomposition profile of 4-(trifluoromethoxy)aniline hydrochloride [19] . The TGA curve typically exhibits multiple weight loss stages corresponding to different decomposition processes [19].

The initial weight loss stage, occurring between 150-250°C, corresponds to the elimination of hydrogen chloride from the salt structure [19] [20]. This stage represents approximately 17% of the total molecular weight, consistent with the loss of HCl (molecular weight 36.46 g/mol) from the total compound weight of 213.58 g/mol [1].

Subsequent decomposition stages involve the breakdown of the organic framework, with significant weight loss occurring between 250-400°C [19] . The final residue consists primarily of carbonaceous material and fluorinated decomposition products .

The derivative thermogravimetric (DTG) curve shows maximum decomposition rates corresponding to each thermal event, providing insight into the kinetics of the decomposition processes [19] . The thermal behavior is consistent with other fluorinated aniline derivatives that exhibit enhanced thermal stability due to the strong C-F bonds [23].

Spectroscopic Features

Infrared (IR) Absorption Patterns

Infrared spectroscopy of 4-(trifluoromethoxy)aniline hydrochloride reveals characteristic absorption bands that confirm the presence of functional groups and molecular structure [2] [25] [26]. The N-H stretching vibrations of the protonated amino group appear as broad bands in the 3200-3500 cm⁻¹ region, shifted from the typical primary amine stretching frequencies due to salt formation [25] [27].

The aromatic C-H stretching vibrations occur in the 3000-3100 cm⁻¹ region, while the aromatic C=C stretching vibrations are observed around 1500-1600 cm⁻¹ [28] [25]. The para-disubstitution pattern is confirmed by the characteristic aromatic C-H out-of-plane bending vibrations around 800-850 cm⁻¹ [25] [27].

The trifluoromethoxy group exhibits distinctive absorption patterns in the C-F stretching region (1000-1300 cm⁻¹) [28] [25]. The C-O-CF₃ stretching vibrations appear as strong bands around 1200-1250 cm⁻¹, while the CF₃ stretching vibrations occur in the 1100-1300 cm⁻¹ range [2] [25].

Additional characteristic bands include the N-H bending vibrations around 1600-1650 cm⁻¹ and the C-N stretching vibrations around 1300-1400 cm⁻¹ [25] [27]. The infrared spectrum provides a unique fingerprint for the compound, confirming its structural identity and purity [2] [26].

UV-Vis Spectral Characteristics

Ultraviolet-visible spectroscopy of 4-(trifluoromethoxy)aniline hydrochloride reveals electronic transitions characteristic of substituted anilines [29] [16] . The compound exhibits strong absorption in the UV region, with the primary absorption maximum occurring around 250-300 nm [29] [31].

The electronic spectrum is dominated by π→π* transitions of the aromatic system, which are significantly influenced by the electron-withdrawing trifluoromethoxy substituent [16] . The substitution pattern results in a hypsochromic shift compared to unsubstituted aniline due to the inductive effect of the fluorinated group [29].

The extinction coefficient and absorption maximum position are sensitive to pH and solvent effects, reflecting the protonation state of the amino group [16] . In acidic solutions (as in the hydrochloride salt), the absorption characteristics differ from those of the free base due to changes in the electronic structure upon protonation [29].

Additional weak absorptions may be observed in the near-UV region (300-400 nm) corresponding to n→π* transitions, though these are typically of lower intensity compared to the primary π→π* bands [16] [31]. The UV-Vis spectrum provides valuable information for quantitative analysis and structural confirmation of the compound [29] .

The spectroscopic data collectively confirm the molecular structure and demonstrate the significant influence of fluorine substitution on the physicochemical properties of 4-(trifluoromethoxy)aniline hydrochloride [1] [2] [32] [33].

Dates

Last modified: 08-16-2023

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